molecular formula C9H10BrNO2 B1370149 2-Bromo-1-isopropyl-4-nitrobenzene CAS No. 101980-41-0

2-Bromo-1-isopropyl-4-nitrobenzene

Cat. No. B1370149
M. Wt: 244.08 g/mol
InChI Key: QMWKRZOLOPHTIM-UHFFFAOYSA-N
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Patent
US09440908B2

Procedure details

A solution of sodium sulphide (31.2 g, 0.24 mol) and sulphur (7.7 g, 0.24 mol) was stirred at 80° C. for 15 minutes. Isopropanol (160 g) was subsequently added and the mixture was stirred at 75° C. for a further 15 minutes and 2-bromo-1-isopropyl-4-nitrobenzene (XI) (50 g, 0.19 mol) was finally added dropwise over a period of 30 minutes. After stirring for another 5 hours, the reaction was complete. For the work-up, the isopropanol was firstly distilled off and the remaining mixture was extracted with toluene/chlorobenzene. The combined organic phases were distilled under reduced pressure. 3-Bromo-4-isopropylaniline (42 g, 91 GC-% by area, 93% of theory) was obtained as a red oil.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-2].[Na+].[Na+].[S].[Br:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[CH:15]([CH3:17])[CH3:16]>C(O)(C)C>[Br:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[CH:15]([CH3:17])[CH3:16])[NH2:12] |f:0.1.2,^3:3|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
7.7 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C)C
Step Three
Name
Quantity
160 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for another 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
For the work-up, the isopropanol was firstly distilled off
EXTRACTION
Type
EXTRACTION
Details
the remaining mixture was extracted with toluene/chlorobenzene
DISTILLATION
Type
DISTILLATION
Details
The combined organic phases were distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.